molecular formula C19H23N3OS B12313042 (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone

Cat. No.: B12313042
M. Wt: 341.5 g/mol
InChI Key: IZTUQIZFUJDVFZ-UHFFFAOYSA-N
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Description

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone is a complex organic compound that features a unique combination of thiazole, indole, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the indole moiety. The final step involves the coupling of the cyclohexyl group to the indole-thiazole intermediate under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. Research is ongoing to determine its efficacy and safety in clinical settings .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and specific reactivity .

Mechanism of Action

The mechanism of action of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone lies in its cyclohexyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and may result in unique reactivity and biological activity .

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

[5-(2-amino-5-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-cyclohexylmethanone

InChI

InChI=1S/C19H23N3OS/c1-12-17(21-19(20)24-12)15-7-8-16-14(11-15)9-10-22(16)18(23)13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H2,20,21)

InChI Key

IZTUQIZFUJDVFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)N(CC3)C(=O)C4CCCCC4

Origin of Product

United States

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